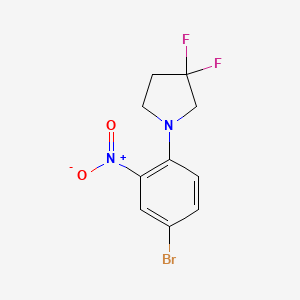
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Descripción general
Descripción
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound with the molecular formula C10H8BrF2N2O2. It is a nitroaromatic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Nitrobenzene derivatives, such as 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, have been synthesized and evaluated for their biological activities, including insecticidal and fungicidal properties. This suggests a potential avenue for exploring the biological applications of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene in similar contexts (Zhu et al., 2014).
Halogenation Reactions
The reactivity of polyalkylbenzenes with N-halosuccinimide and acidic catalysts for ring halogenations has been studied, demonstrating the potential of nitrobenzene derivatives in halogenation chemistry. Such reactions are fundamental in organic synthesis and could be applicable to the modification or functionalization of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene (Bovonsombat & Mcnelis, 1993).
Electrophilic Bromination
Studies on the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) reveal the high reactivity of nitrobenzene derivatives towards brominating agents, leading to the formation of bromo-nitrotoluene compounds. This indicates the potential for electrophilic substitution reactions involving 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene (Sobolev et al., 2014).
Synthetic Applications
The synthesis of α,β-unsaturated ketones via a S(RN)1 mechanism from nitrobenzene derivatives demonstrates their utility in creating complex organic molecules. This suggests that 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene could serve as a precursor or intermediate in the synthesis of novel organic compounds (Curti et al., 2007).
Propiedades
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORPZWVEWUAWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





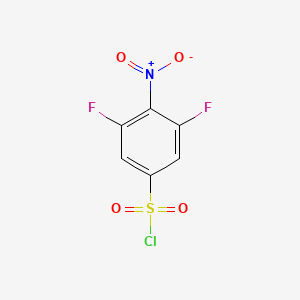


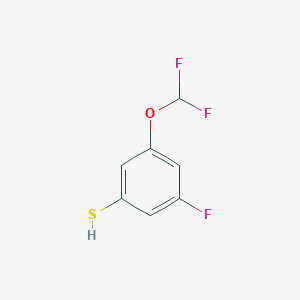
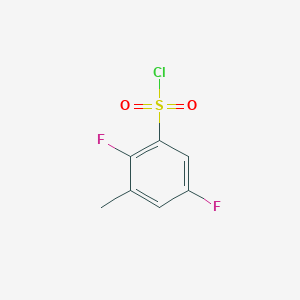

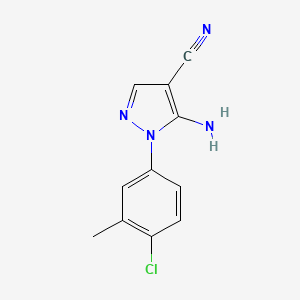
![(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine](/img/structure/B1411480.png)



